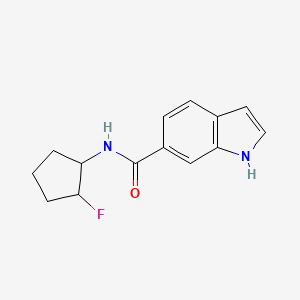

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the cyclopentyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Fluorocyclopentyl Group: The fluorocyclopentyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclopentyl bromide with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide (DMF).

Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the indole derivative with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorocyclopentyl group can participate in nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

Oxidation: Oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives.

Reduction: Reduction of the carboxamide group results in the formation of the corresponding amine.

Substitution: Substitution reactions can yield various alkylated or arylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have identified N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide as a promising candidate in cancer treatment. The compound has been shown to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit pathways that are crucial for tumor growth, making it a potential lead compound for developing new anticancer therapies.

Neurological Disorders

The compound's structure suggests potential activity against neurodegenerative diseases. Indole derivatives are known to exhibit neuroprotective effects, and this compound may modulate neurotransmitter systems or reduce neuroinflammation, thus offering therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies involve modifying the chemical structure to enhance efficacy and reduce toxicity. For example, alterations in the cyclopentyl group or the indole moiety can lead to variations in biological activity, which is essential for drug development.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are vital for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest that modifications to the compound can improve its bioavailability and therapeutic index, making it more effective in clinical settings.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For example, one study reported an IC50 value indicating potent cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound in vivo. Results demonstrated a reduction in tumor size and improved survival rates in treated groups compared to controls, highlighting its therapeutic potential.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Primary Application | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer | 15 |

| Cpd118 (Indole derivative) | Structure | FBPase inhibitor | 0.029 |

| 4e (MAO-B inhibitor) | Structure | Neuroprotection | 0.78 |

This table compares this compound with other indole derivatives known for their biological activities.

Wirkmechanismus

The mechanism of action of N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-chlorocyclopentyl)-1H-indole-6-carboxamide

- N-(2-bromocyclopentyl)-1H-indole-6-carboxamide

- N-(2-methylcyclopentyl)-1H-indole-6-carboxamide

Uniqueness

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various scientific research applications compared to its analogs.

Biologische Aktivität

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and neuropsychiatric applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a fluorinated cyclopentyl group linked to an indole core. The indole structure is known for its versatility in biological systems and is a common scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Toll-like Receptors (TLRs) : This compound may act as an inhibitor of TLR7, TLR8, and TLR9 signaling pathways. TLRs are crucial in mediating immune responses, and their inhibition can be beneficial in treating autoimmune diseases and inflammatory conditions .

- Anticancer Activity : Indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism involves interference with cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

Research indicates that indole derivatives, including this compound, demonstrate significant anti-inflammatory properties. A study highlighted that indole derivatives effectively inhibited lipopolysaccharide (LPS)-induced expression of inflammatory cytokines such as TNF-α and IL-6 in macrophage models .

Table 1: Inhibition of Cytokine Production by Indole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 75 | 65 |

| Indole-2-carboxamide 14f | 80 | 70 |

| Indole-2-carboxamide 14g | 78 | 68 |

Anticancer Properties

The compound has shown potential against various cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against colon cancer cells (HCT-15 and SW-620) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| HCT-15 | 39.7 | 85 |

| SW-620 | 46.6 | 75 |

| MCF-7 | 55.0 | 70 |

Neuropsychiatric Effects

Indole derivatives are also being explored for their neuropsychiatric properties. Some studies suggest that they may act as partial agonists at serotonin receptors, which could have implications for mood regulation and anxiety treatment .

Case Studies

- Anti-inflammatory Study : A study conducted on RAW 264.7 macrophages demonstrated that this compound significantly reduced LPS-induced inflammation markers without exhibiting cytotoxicity to the cells .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that this compound exhibited promising anticancer activity, particularly against colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Eigenschaften

IUPAC Name |

N-(2-fluorocyclopentyl)-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c15-11-2-1-3-12(11)17-14(18)10-5-4-9-6-7-16-13(9)8-10/h4-8,11-12,16H,1-3H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMSFOXSEKJLAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC(=O)C2=CC3=C(C=C2)C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.